2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid
Brand Name: Vulcanchem
CAS No.: 955976-94-0
VCID: VC8161490
InChI: InChI=1S/C16H12F3N3O2S/c1-9-7-12(16(17,18)19)22(21-9)15-20-14(10-5-3-2-4-6-10)11(25-15)8-13(23)24/h2-7H,8H2,1H3,(H,23,24)
SMILES: CC1=NN(C(=C1)C(F)(F)F)C2=NC(=C(S2)CC(=O)O)C3=CC=CC=C3
Molecular Formula: C16H12F3N3O2S
Molecular Weight: 367.3 g/mol

2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid

CAS No.: 955976-94-0

Cat. No.: VC8161490

Molecular Formula: C16H12F3N3O2S

Molecular Weight: 367.3 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid - 955976-94-0

Specification

CAS No. 955976-94-0
Molecular Formula C16H12F3N3O2S
Molecular Weight 367.3 g/mol
IUPAC Name 2-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic acid
Standard InChI InChI=1S/C16H12F3N3O2S/c1-9-7-12(16(17,18)19)22(21-9)15-20-14(10-5-3-2-4-6-10)11(25-15)8-13(23)24/h2-7H,8H2,1H3,(H,23,24)
Standard InChI Key WSOPRNHDAVUOMT-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)C(F)(F)F)C2=NC(=C(S2)CC(=O)O)C3=CC=CC=C3
Canonical SMILES CC1=NN(C(=C1)C(F)(F)F)C2=NC(=C(S2)CC(=O)O)C3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

  • IUPAC Name: 2-[2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid .

  • Molecular Formula: C₁₆H₁₂F₃N₃O₂S .

  • Molecular Weight: 367.35 g/mol .

Structural Features

The compound comprises:

  • A thiazole ring (5-membered, with nitrogen and sulfur atoms) substituted at positions 2 and 4.

  • A pyrazole ring at position 2 of the thiazole, bearing methyl (-CH₃) and trifluoromethyl (-CF₃) groups.

  • A phenyl group at position 4 of the thiazole.

  • An acetic acid side chain at position 5 of the thiazole .

3D Conformation: Computational models suggest a planar geometry for the thiazole and pyrazole rings, with the trifluoromethyl group inducing steric and electronic effects .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via multi-step reactions:

  • Pyrazole Formation:

    • 3-Methyl-5-(trifluoromethyl)-1H-pyrazole is prepared by cyclocondensation of hydrazine with trifluoromethyl-substituted diketones .

  • Thiazole Assembly:

    • The pyrazole is coupled to a thiazole precursor (e.g., 2-amino-4-phenylthiazole) via nucleophilic substitution or palladium-catalyzed cross-coupling .

  • Acetic Acid Side Chain Introduction:

    • Alkylation or carboxylation at position 5 of the thiazole yields the final product .

Key Reaction Conditions:

  • Temperature: 80–120°C under reflux.

  • Catalysts: Piperidine or Pd(PPh₃)₄ .

  • Solvents: Ethanol, dimethylformamide (DMF) .

Characterization Data

  • ¹H NMR: Peaks at δ 2.45 (s, 3H, CH₃), δ 3.80 (s, 2H, CH₂COO), and δ 7.30–7.60 (m, 5H, phenyl) .

  • MS (ESI): m/z 368.1 [M+H]⁺ .

Physicochemical Properties

PropertyValueSource
Melting Point119–121°C
Boiling Point320.5°C (estimated)
SolubilityDMSO: >10 mM; Water: <1 mg/mL
LogP (Octanol-Water)3.2
pKa3.8 (carboxylic acid)

Biological Activity and Applications

Material Science Applications

  • Electron-Transport Materials: Trifluoromethyl groups enhance thermal stability and electron affinity in organic semiconductors .

  • Liquid Crystals: Thiazole-pyrazole hybrids exhibit mesomorphic behavior .

Hazard CodeRisk StatementPrecautionary Measures
H302Harmful if swallowedAvoid ingestion
H312Harmful in contact with skinWear protective gloves/clothing
H332Harmful if inhaledUse in well-ventilated areas

Storage: Room temperature, protected from moisture .

Future Perspectives

  • Drug Development: Optimize bioavailability via prodrug strategies (e.g., esterification of the carboxylic acid) .

  • Structure-Activity Relationships (SAR): Explore substitutions on the phenyl and pyrazole rings to enhance potency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator